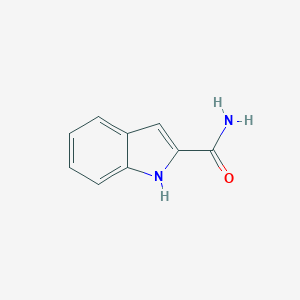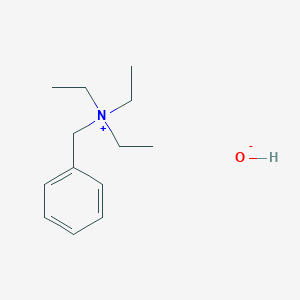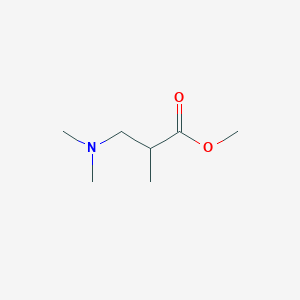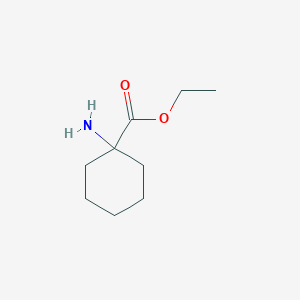![molecular formula C6H7N3 B168104 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine CAS No. 1245646-68-7](/img/structure/B168104.png)
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
Overview
Description
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridazine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a fused ring system consisting of a pyrrole ring and a pyridazine ring, making it an interesting scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine typically involves cyclization reactions One common method includes the reaction of appropriate precursors under cyclization conditions to form the fused ring system
Cyclization of hydrazones: This involves the reaction of hydrazones with suitable electrophiles to form the pyridazine ring.
Intramolecular cyclization: Using palladium-catalyzed reactions to form the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and optimized reaction conditions to achieve efficient production. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized derivatives using oxidizing agents.
Reduction: Reduction of the pyridazine ring to form dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrole or pyridazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions include various substituted pyrrolopyridazine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for designing inhibitors of specific proteins, such as Bcl-xL, which are involved in cancer and autoimmune diseases.
Biological Studies: Used in the study of apoptosis and cell signaling pathways.
Pharmaceutical Development: Potential use in developing new therapeutic agents for treating cancer and other diseases.
Material Science: Exploration of its properties for use in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of the Bcl-xL protein, which plays a role in regulating apoptosis. By inhibiting this protein, the compound can induce programmed cell death in cancer cells, making it a potential pro-apoptotic agent .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydroquinoline
- 1H-Indole
- 3,4-Dihydro-2H-1,4-benzoxazine
- 1H-Pyrrolo[2,3-b]pyridine
- 7H-Pyrrolo[2,3-c]pyridazine
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine is unique due to its specific fused ring system, which provides a distinct set of chemical and biological properties. Its ability to inhibit Bcl-xL protein and induce apoptosis sets it apart from other similar compounds, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVUQBKQTXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620858 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-68-7 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-Amino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B168029.png)




![Spiro[5.5]undecan-1-one](/img/structure/B168038.png)

![4-Methyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B168045.png)


